ethyl 1H-1,2,3-triazole-4-carboxylate

Description

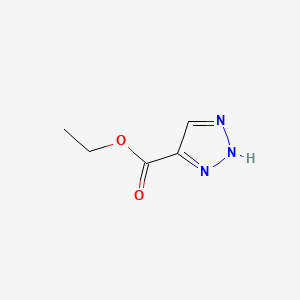

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCDMZWMQQHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423546 | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084802-21-0, 40594-98-7 | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of "ethyl 1H-1,2,3-triazole-4-carboxylate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its structure combines the unique stability and versatile reactivity of the 1,2,3-triazole core with a synthetically accessible ester functional group. This guide provides a comprehensive technical overview of its physicochemical properties, spectral characteristics, synthesis, and chemical behavior. We delve into the causality behind its synthetic pathways, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore its reactivity in key derivatization reactions essential for drug discovery. This document serves as a foundational resource for scientists leveraging this compound as a scaffold for novel molecular design and development.

Introduction: The Significance of a Privileged Scaffold

The 1,2,3-triazole ring system is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable combination of chemical and biological properties: it is an aromatic, stable heterocycle that is largely resistant to metabolic degradation, oxidation, and reduction.[1] Furthermore, the triazole ring acts as a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which allows it to effectively mimic peptide structures and interact with biological targets.[2]

This compound (hereafter referred to as ETC ) emerges as a particularly valuable derivative. The ester moiety at the 4-position provides a versatile chemical handle for further modification, such as hydrolysis to the corresponding carboxylic acid, amidation to generate compound libraries, or reduction to the alcohol. The proton on the triazole nitrogen (N-H) allows for regioselective alkylation or arylation, enabling the systematic exploration of chemical space around the core. Consequently, ETC is not merely a compound but a strategic starting point for constructing a diverse array of complex molecules, particularly in the realm of pharmaceutical development.[3][4]

Physicochemical and Structural Properties

The physical and structural characteristics of ETC are fundamental to its handling, reactivity, and intermolecular interactions.

General and Physical Properties

The core data for ETC is summarized below. While the parent 1H-1,2,3-triazole is a low-melting solid or liquid, the addition of the ethoxycarbonyl group increases its molecular weight and polarity, resulting in a solid compound with a significantly higher boiling point.[2][3][]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [6][7] |

| Molecular Weight | 141.13 g/mol | [6][7] |

| CAS Number | 40594-98-7 | [7][8] |

| Appearance | Solid | [7] |

| Boiling Point | 284.7 °C (at 760 mmHg) | [] |

| Density | 1.299 g/cm³ | [] |

| pKa (of parent triazole N-H) | 9.4 | [2] |

Structural Analysis and Tautomerism

The 1,2,3-triazole ring is a planar, aromatic system conforming to Hückel's rule (6 π-electrons).[2] This aromaticity is the source of its notable thermal and chemical stability. An essential feature of the unsubstituted triazole ring is its existence in two tautomeric forms: the 1H and 2H isomers. In aqueous solution, the parent 1,2,3-triazole exists in equilibrium, favoring the 2H-tautomer.[3][4] For ETC, the 1H tautomer is typically depicted, though the potential for tautomerization should be considered in different solvent environments and reaction conditions.

The presence of both N-H and C=O groups makes ETC a potent participant in hydrogen bonding, both as a donor (N-H) and an acceptor (N atoms, C=O oxygen). This property governs its crystal packing and its interaction with polar solvents and biological receptors.

Spectral Analysis

Spectroscopic data is critical for confirming the identity and purity of ETC after synthesis. The following are the expected characteristic signals based on its structure and data from closely related analogues.[9][10]

| Technique | Observation | Interpretation |

| ¹H NMR | ~8.3-8.6 ppm (s, 1H)~14.5-15.5 ppm (br s, 1H)4.4-4.5 ppm (q, 2H, J ≈ 7.1 Hz)1.3-1.4 ppm (t, 3H, J ≈ 7.1 Hz) | C5-H of the triazole ringNH proton (labile, may exchange)O-CH₂ -CH₃ of the ethyl esterOCH₂-CH₃ of the ethyl ester |

| ¹³C NMR | ~161 ppm~140 ppm~128 ppm~61 ppm~14 ppm | C =O of the esterC 4 of the triazole ringC 5 of the triazole ringO-CH₂ -CH₃OCH₂-CH₃ |

| IR (cm⁻¹) | ~3100-3200 (broad)~2980~1720-1740 (strong)~1500-1600~1200-1300 (strong) | N-H stretchC-H stretch (aliphatic)C=O stretch (ester)C=C, N=N ring stretchesC-O stretch |

| Mass Spec (EI) | m/z 141 (M⁺)m/z 113m/z 96m/z 68 | Molecular Ion[M - C₂H₄]⁺[M - OEt]⁺[M - CO₂Et]⁺ |

Synthesis: The Power of "Click Chemistry"

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is the cornerstone of "click chemistry" due to its high yield, operational simplicity, stereospecificity, and tolerance of a wide range of functional groups.[11][12]

Mechanistic Rationale

The synthesis of ETC proceeds via the CuAAC reaction between an azide source (typically sodium azide) and an alkyne bearing the ethyl ester (ethyl propiolate). The choice of a copper(I) catalyst is critical; it dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition and, crucially, provides absolute regiocontrol, yielding exclusively the 1,4-disubstituted product. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.

Caption: High-level workflow for the synthesis of ETC.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. The use of sodium ascorbate ensures the catalytic Cu(I) species is continuously regenerated from any Cu(II) formed by oxidation, maintaining catalytic turnover. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed via the spectroscopic methods outlined in Section 3.0.

Objective: To synthesize this compound.

Materials:

-

Ethyl propiolate (C₅H₆O₂, MW: 98.10 g/mol )

-

Sodium azide (NaN₃, MW: 65.01 g/mol ) (Caution: Highly Toxic and Explosive)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, MW: 249.68 g/mol )

-

Sodium ascorbate (C₆H₇NaO₆, MW: 198.11 g/mol )

-

tert-Butanol

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.3 g, 20 mmol, 1.2 eq) in a mixture of deionized water (20 mL) and tert-butanol (20 mL).

-

Addition of Alkyne: To the stirring solution, add ethyl propiolate (1.67 mL, 16.7 mmol, 1.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (210 mg, 0.84 mmol, 0.05 eq) and sodium ascorbate (330 mg, 1.67 mmol, 0.1 eq) in 5 mL of deionized water. The solution should turn a yellow-orange color.

-

Initiation of Reaction: Add the catalyst solution dropwise to the main reaction flask. The reaction is typically exothermic. Stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), checking for the consumption of the ethyl propiolate starting material. The reaction is often complete within 2-4 hours.

-

Quenching and Extraction: Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL). This step helps to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Derivatization

ETC is a versatile platform for chemical modification, with three primary sites of reactivity: the N-H proton, the ester group, and the C5 position of the triazole ring.

References

- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [oakwoodchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a privileged scaffold, prized for its unique combination of synthetic accessibility, chemical stability, and profound influence on molecular properties.[1][2] This five-membered heterocycle, containing three contiguous nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, capable of engaging in hydrogen bonding and dipole interactions.[3] Ethyl 1H-1,2,3-triazole-4-carboxylate, the subject of this guide, represents a foundational building block within this chemical class, offering a versatile platform for the elaboration of complex molecular architectures aimed at a multitude of biological targets.[4] Its importance is underscored by the prevalence of the 1,2,3-triazole core in a range of clinically approved drugs and experimental therapeutics.[2] This guide provides an in-depth exploration of this compound, from its fundamental identifiers and physicochemical properties to its synthesis, characterization, and pivotal role in the drug development pipeline.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in a research and development setting. This compound is a stable, solid compound at room temperature.[5]

| Identifier | Value | Source |

| CAS Number | 40594-98-7 | [5][][7] |

| Molecular Formula | C₅H₇N₃O₂ | [5][] |

| Molecular Weight | 141.13 g/mol | [] |

| IUPAC Name | This compound | [] |

| Synonyms | Ethyl 1,2,3-triazole-4-carboxylate, 4-Ethoxycarbonyl-1H-1,2,3-triazole | [5] |

| Physical Form | Solid | [5] |

| Boiling Point | 284.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.299 g/cm³ (Predicted) | [] |

Synthesis and Mechanism: The Power of [3+2] Cycloaddition

The primary and most efficient route to this compound is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."[][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.[8] For the synthesis of the title compound, the reaction occurs between sodium azide (NaN₃) and ethyl propiolate.

The underlying mechanism is a concerted, pericyclic reaction involving the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne (the dipolarophile).[] The reaction proceeds through a single transition state, leading to the formation of the stable, aromatic five-membered triazole ring.[9] While the uncatalyzed thermal reaction can proceed, it often requires elevated temperatures and may yield a mixture of regioisomers (1,4- and 1,5-disubstituted products).[8] However, the use of a copper(I) catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) dramatically accelerates the reaction and provides exquisite control, leading almost exclusively to the 1,4-disubstituted regioisomer.[10]

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on established methods for 1,3-dipolar cycloadditions of azides and alkynes. Researchers should exercise caution and perform appropriate risk assessments.

Materials:

-

Ethyl propiolate

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO) or a t-BuOH/H₂O mixture

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.1 equivalents) in the chosen solvent (e.g., DMSO or a 1:1 mixture of t-butanol and water). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

To this solution, add ethyl propiolate (1.0 equivalent).

-

In a separate vial, prepare a fresh solution of the catalyst. Dissolve copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a small amount of water. The solution should turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Add the catalyst solution dropwise to the main reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the triazole C5-H proton, typically in the downfield region (δ 8.0-9.0 ppm). The ethyl ester group will present as a quartet for the -CH₂- protons (around δ 4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm).[8][11] The NH proton of the triazole ring is often broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two triazole carbons, the ester carbonyl carbon (δ ~160 ppm), and the two carbons of the ethyl group.[8][11]

Applications in Drug Development: A Privileged Scaffold

The 1,2,3-triazole ring is far more than a simple linker; it is a key pharmacophore and a versatile bioisostere that has been successfully incorporated into a wide array of therapeutic agents.[1][12] Its utility stems from a unique set of physicochemical properties:

-

Metabolic Stability: The triazole ring is exceptionally stable to metabolic degradation, including oxidation, reduction, and hydrolysis, which can improve the pharmacokinetic profile of a drug candidate.[10]

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole can act as a bioisostere for the trans-amide bond, a common feature in peptides and other bioactive molecules. This substitution can enhance metabolic stability while maintaining or improving binding affinity due to the triazole's ability to participate in similar hydrogen bonding interactions.[5]

-

Pharmacophore Element: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the C-H bond of the ring can act as a weak hydrogen bond donor. These interactions contribute significantly to the binding of triazole-containing ligands to their biological targets.[12]

-

"Linker" Functionality: The straightforward and highly reliable "click" synthesis allows for the efficient linking of two different molecular fragments, making it an invaluable tool in fragment-based drug discovery and the creation of hybrid molecules.[1]

This compound serves as a key starting material for a variety of derivatives that have shown promise in numerous therapeutic areas, including:

-

Anticancer Agents: Triazole derivatives have been developed as inhibitors of various kinases and other targets involved in cancer progression.[13][14]

-

Antimicrobial and Antifungal Agents: The triazole scaffold is a well-known component of many antifungal drugs and is being explored for new antibacterial agents.[15]

-

Antiviral Compounds: The structural rigidity and hydrogen bonding capacity of the triazole ring make it suitable for designing inhibitors of viral enzymes.[13]

-

Anticonvulsants: The FDA-approved drug Rufinamide, used for treating seizures associated with Lennox-Gastaut syndrome, features a 1,2,3-triazole-4-carboxamide core, highlighting the importance of this scaffold in CNS drug discovery.[4]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for handling fine chemicals and specific hazards associated with its precursors must be observed.

-

General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Precursor Hazards: The synthesis involves sodium azide, which is acutely toxic if swallowed or in contact with skin. It can also form highly explosive metal azides. All work with sodium azide must be conducted with extreme caution, and appropriate quenching and disposal procedures must be followed.

-

Stability: The 1,2,3-triazole ring itself is very stable. The compound should be stored in a cool, dry place in a tightly sealed container.

| Hazard Class (Anticipated) | Precautionary Statement |

| Acute Toxicity (Oral) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Skin Irritation | Wear protective gloves. |

| Eye Irritation | Wear eye protection/face protection. |

Conclusion and Future Outlook

This compound is a foundational building block in modern medicinal chemistry. Its synthesis, rooted in the robust and efficient Huisgen 1,3-dipolar cycloaddition, provides reliable access to the highly sought-after 1,2,3-triazole scaffold. The unique physicochemical properties of this heterocyclic core—including its metabolic stability and ability to act as a bioisostere and pharmacophore—have cemented its role in the development of novel therapeutics across a broad spectrum of diseases. As the principles of click chemistry continue to be refined and expanded, the importance of versatile and readily accessible building blocks like this compound will only continue to grow, empowering researchers to construct the next generation of life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. innospk.com [innospk.com]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 15. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1H-1,2,3-triazole-4-carboxylate: A Privileged Pharmacophore in Modern Drug Discovery

Abstract

The 1,2,3-triazole ring system has cemented its position as a cornerstone in medicinal chemistry, valued for its unique combination of stability, synthetic accessibility, and profound biological activity.[1][2] This guide focuses on a particularly influential derivative, Ethyl 1H-1,2,3-triazole-4-carboxylate, exploring its multifaceted role as a dynamic pharmacophore. We will dissect its synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), analyze its physicochemical properties that underpin its utility, and survey its extensive applications across various therapeutic areas, including oncology and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable protocols to leverage this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold

Nitrogen-containing heterocycles are the bedrock of many pharmaceuticals, and among them, the five-membered 1,2,3-triazole ring has garnered immense interest.[3][4] Its prominence is not accidental; the triazole moiety is a unique structural unit. It is an aromatic, planar system with a significant dipole moment and the capacity to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions with biological targets like enzymes and receptors.[5][6] These features allow it to serve multiple functions in drug design: as a core pharmacophore contributing directly to biological activity, a bioisosteric replacement for other functional groups (such as the amide bond), and a stable, inert linker to connect different molecular fragments.[1][3]

The advent of "click chemistry," particularly the CuAAC reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible with high yield and regioselectivity.[7][8][9] This synthetic ease has enabled the rapid generation of vast compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[2] This guide specifically illuminates the role of this compound, a key building block that embodies the full potential of the triazole core.

Synthesis and Chemical Properties

The primary and most efficient route to this compound and its N-substituted derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction exemplifies the principles of click chemistry: it is high-yielding, wide in scope, and generates byproducts that are easily removed.[10]

Core Synthesis: The CuAAC Reaction

The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the parent compound, the reaction would utilize ethyl propiolate and an azide source. The N-substituted derivatives, which are more common in drug discovery, are prepared from an organic azide and ethyl propiolate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

Discovery and history of "ethyl 1H-1,2,3-triazole-4-carboxylate" synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a "privileged" scaffold in drug design, often acting as a bioisostere for amide bonds.[3] At the heart of this chemical universe lies this compound, a fundamental building block whose synthetic accessibility has been pivotal to the widespread adoption of the triazole core. This guide traces the historical and technological evolution of its synthesis, from a challenging chemical curiosity to one of the most reliable and versatile reactions in the synthetic chemist's toolkit.

Part 1: The Foundation - Huisgen's 1,3-Dipolar Cycloaddition

The story of the 1,2,3-triazole synthesis begins with the pioneering work of Rolf Huisgen in the mid-20th century. His systematic investigation of 1,3-dipolar cycloaddition reactions provided the first general method for constructing the triazole ring.[4] The core of this reaction is the thermal cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne, such as ethyl propiolate).

This uncatalyzed, thermal process was a monumental step forward, establishing the fundamental chemical logic for triazole formation.[1][5] However, from the perspective of a modern application scientist, the Huisgen thermal cycloaddition presented significant practical barriers.

Causality Behind Experimental Limitations:

-

High Energy Input: The reaction requires high temperatures, often in refluxing high-boiling point solvents, to overcome the activation energy barrier.[1][5] This limits its application to thermally robust substrates and is energetically inefficient.

-

Lack of Regiocontrol: The primary drawback is the poor regioselectivity. The reaction of an azide with an unsymmetrical alkyne like ethyl propiolate yields a mixture of the 1,4-disubstituted and 1,5-disubstituted triazole isomers.[1][4][5] Separating these isomers is often difficult and costly, leading to low yields of the desired product. This lack of control stems from the similar energy levels of the frontier molecular orbitals involved in the concerted cycloaddition mechanism.

-

Sub-optimal Yields: Due to the harsh conditions and isomer formation, the chemical yields of the desired 1,4-isomer were frequently low.[1][5]

Caption: Thermal Huisgen cycloaddition yields a mixture of regioisomers.

Representative Protocol: Thermal Synthesis

-

To a solution of the organic azide (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene), add ethyl propiolate (1.0-1.2 eq).

-

Heat the reaction mixture to reflux (typically 110-140 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can require 18 hours or more.[4]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography to separate the 1,4- and 1,5-regioisomers.

Part 2: The "Click" Chemistry Revolution - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The field of triazole synthesis was fundamentally transformed in 2002 by the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless.[2][6] They discovered that copper(I) species catalyze the azide-alkyne cycloaddition, a reaction now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the premier example of "click chemistry".[4][7]

The introduction of a copper(I) catalyst addressed all the major shortcomings of the thermal Huisgen cycloaddition.

Causality Behind Experimental Success:

-

Exceptional Regioselectivity: The CuAAC reaction proceeds with virtually complete regioselectivity, affording only the 1,4-disubstituted triazole isomer.[4][7] This is the most critical advantage, as it eliminates the need for tedious isomer separation and maximizes the yield of the desired product. The mechanism involves the in situ formation of a copper-acetylide intermediate, which then directs the azide to attack at the C4 position.[6][8]

-

Mild Reaction Conditions: The reaction proceeds readily at room temperature and often in aqueous solvent systems, including in the presence of biological macromolecules.[9][10] This dramatically broadens the substrate scope and functional group tolerance.

-

Dramatically Accelerated Rates: The copper catalyst acts as a powerful Lewis acid, lowering the pKa of the alkyne's terminal proton and facilitating the reaction, leading to rate accelerations of up to 107 compared to the thermal reaction.[6]

-

High Yields & Atom Economy: The combination of mild conditions, perfect regioselectivity, and rapid rates results in near-quantitative yields of the desired triazole product, embodying the "click chemistry" ethos of efficiency and reliability.[11]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Self-Validating Protocol: CuAAC Synthesis

This protocol describes a robust, commonly used method for synthesizing ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Benzyl azide (1.0 eq)

-

Ethyl propiolate (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.02-0.10 eq)

-

Solvent: 1:1 mixture of tert-butanol and water

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve benzyl azide (e.g., 4.0 mmol, 0.533 g) and ethyl propiolate in a 1:1 mixture of tert-butanol/H₂O (10 mL).[12]

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate. Prepare another fresh aqueous solution of sodium ascorbate.

-

Initiation: To the stirring solution of azide and alkyne, add the copper(II) sulfate solution (e.g., 200 µL of a 1M solution) followed by the sodium ascorbate solution (e.g., 40 mg).[12] The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A color change is often observed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight. Progress can be monitored by TLC.

-

Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Part 3: Completing the Set - Ruthenium-Catalyzed Synthesis of the 1,5-Isomer

While CuAAC masterfully solved the 1,4-regioisomer challenge, the synthesis of the 1,5-disubstituted isomer remained elusive in a controlled manner. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[13][14] Researchers found that specific ruthenium complexes, such as [Cp*RuCl] compounds, catalyze the cycloaddition to yield exclusively the 1,5-regioisomer.[13][15]

Authoritative Grounding & Mechanistic Insight:

The RuAAC reaction proceeds through a distinctly different mechanism than CuAAC. It involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14][15] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the catalyst.[13] A key advantage of the RuAAC is its ability to effectively use both terminal and internal alkynes, further expanding the synthetic possibilities to create fully substituted triazoles.[13][14] The development of RuAAC provided a complementary tool to CuAAC, giving scientists access to the complete spectrum of triazole regioisomers through catalyst control.

Caption: Simplified mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Part 4: The Bioorthogonal Frontier - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The final major leap in triazole synthesis came from the need to perform these reactions inside living systems, where the cytotoxicity of copper catalysts is a significant concern.[9][16] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction.[17][18]

In SPAAC, the electronic activation provided by a metal catalyst is replaced by physical activation in the form of ring strain. Highly strained cyclic alkynes, most notably cyclooctyne derivatives, are used as the alkyne component.[17] The substantial energy stored in the strained ring is released upon cycloaddition with an azide, providing the driving force for a rapid, spontaneous reaction at physiological temperatures without any catalyst.[17] While not a direct method for synthesizing the simple this compound, SPAAC is a critical part of the historical landscape, enabling the use of the triazole ligation in complex biological environments.[16][18]

Comparative Summary of Synthetic Methodologies

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |

| Regioselectivity | Poor (Mixture of 1,4 & 1,5)[4][5] | Excellent (1,4-isomer only)[4][7] | Excellent (1,5-isomer only)[13][15] | Depends on cyclooctyne symmetry |

| Catalyst | None | Copper(I)[4] | Ruthenium(II)[13] | None[17] |

| Conditions | High Temperature ( >100 °C)[1][5] | Room Temperature, Aqueous Media[9] | Room Temp to Moderate Heat[19] | Physiological/Room Temp[17] |

| Alkyne Scope | Terminal & Internal | Terminal Alkynes Only[4] | Terminal & Internal Alkynes[13] | Strained Cyclic Alkynes |

| Key Advantage | Foundational Method | "Click" reliability, 1,4-selectivity | Access to 1,5-isomers | Bioorthogonal, Catalyst-free |

| Limitation | Poor yield & selectivity | Catalyst toxicity in vivo | Catalyst cost/sensitivity | Requires complex strained alkyne |

Conclusion

The history of the synthesis of this compound and its derivatives is a compelling narrative of scientific innovation. It has progressed from a challenging thermal reaction with significant limitations to a suite of sophisticated, catalyst-controlled methodologies that offer unparalleled precision and efficiency. The development of CuAAC revolutionized the field, making the 1,4-disubstituted triazole an exceptionally accessible and reliable scaffold. The subsequent introduction of RuAAC and SPAAC provided complementary tools, granting chemists full control over isomerism and biocompatibility. These advancements have been instrumental in unlocking the full potential of the 1,2,3-triazole core, firmly establishing it as an indispensable tool for researchers, scientists, and drug development professionals worldwide.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tautomeric Landscape of Ethyl 1H-1,2,3-Triazole-4-Carboxylate: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. The tautomeric nature of asymmetrically substituted 1,2,3-triazoles, such as ethyl 1H-1,2,3-triazole-4-carboxylate, is a critical yet often nuanced parameter that dictates its intermolecular interactions and, consequently, its pharmacological activity. This in-depth technical guide provides a comprehensive analysis of the tautomerism of this compound. We will explore the structural nuances of the potential tautomers, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended to serve as a vital resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.

The Prototropic Tautomerism of this compound

Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of many heterocyclic systems, including 1,2,3-triazoles. For the asymmetrically substituted this compound, three distinct tautomeric forms can exist in equilibrium: the 1H, 2H, and 3H (which is equivalent to 1H due to symmetry in the parent triazole, but distinct in substituted derivatives) forms. The position of the proton profoundly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are pivotal in its interaction with biological targets.

The tautomeric equilibrium is a dynamic process influenced by several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the ethyl carboxylate group at the C4 position significantly influences the acidity of the N-H protons and the overall electron density of the triazole ring.

-

Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over another through dipole-dipole interactions and hydrogen bonding.[1]

-

Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

-

Physical State: The predominant tautomer in the solid state, dictated by crystal packing forces, may differ from that in solution.

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively reported in the literature, a wealth of information from analogous systems allows for a robust predictive analysis.[2][3][4]

Structural Elucidation of Tautomers: An Integrated Approach

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of the triazole ring proton and carbon atoms are highly sensitive to the position of the N-H proton.

Expected Chemical Shifts for Ethyl 1,2,3-Triazole-4-Carboxylate Tautomers:

| Tautomer | Expected ¹H Chemical Shift (C5-H) | Expected ¹³C Chemical Shift (C4) | Expected ¹³C Chemical Shift (C5) |

| 1H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |

| 2H-tautomer | ~7.5-8.0 ppm | ~145-150 ppm | ~130-135 ppm |

| 3H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |

Note: These are estimated values based on data from related 1,2,3-triazole derivatives and are subject to solvent and concentration effects.[6]

Infrared (IR) Spectroscopy

The N-H stretching and bending vibrations in the IR spectrum provide valuable clues to the tautomeric form.

-

N-H Stretch: A broad peak in the range of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The exact position and shape of this peak can vary between tautomers.

-

Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains complex vibrations of the triazole ring that are unique to each tautomer.

X-ray Crystallography

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of the different tautomers in both the gas phase and in solution (using a polarizable continuum model).[10][11] These calculations can provide thermodynamic parameters such as Gibbs free energy, which can be used to estimate the equilibrium constant between the tautomers.

Experimental Protocols

The following protocols provide a framework for the experimental and computational investigation of tautomerism in this compound.

Synthesis of this compound

A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[12]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl propiolate (1.0 eq.) and an azide source (e.g., sodium azide with an in-situ generated alkyl halide, or a suitable organic azide) (1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 eq.), and a reducing agent, such as sodium ascorbate (0.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the purified compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL.

-

¹H NMR: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shift and multiplicity of the triazole ring proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are key indicators of the tautomeric form.

-

Variable Temperature NMR: For samples in which multiple tautomers may be in dynamic equilibrium, perform variable temperature NMR experiments to study the coalescence of signals and determine the thermodynamic parameters of the equilibrium.[13]

Computational Modeling Protocol

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using DFT with a suitable functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311++G(d,p)).[1][14] Conduct calculations for both the gas phase and in solution using a polarizable continuum model (PCM) corresponding to the solvents used in the NMR experiments.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

NMR Chemical Shift Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.[15]

-

Data Analysis: Compare the calculated relative energies of the tautomers to determine their predicted stability order. Correlate the calculated NMR chemical shifts with the experimental data to assign the signals to the specific tautomers present in solution.

Conclusion and Future Directions

The tautomeric behavior of this compound is a crucial aspect of its molecular character that has significant implications for its application in drug discovery. While a definitive experimental study on this specific molecule is yet to be published, a comprehensive understanding of its tautomeric landscape can be achieved through a synergistic approach combining high-resolution NMR spectroscopy, and robust computational modeling, guided by the extensive knowledge of related triazole systems. The protocols outlined in this guide provide a clear and actionable framework for researchers to elucidate the tautomeric preferences of this and other novel triazole derivatives, thereby enabling a more rational approach to the design of next-generation therapeutics. Further studies employing advanced techniques such as ¹⁵N NMR and solid-state NMR would provide even deeper insights into the tautomerism of this important heterocyclic scaffold.

References

- 1. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. STANDARD ENTHALPIES OF FORMATION IN THE GAS PHASE AND RELATIVE STABILITY OF TAUTOMERS OF C-NITRO-1,2,4-TRIAZOLE AND ISOMERS OF N-ALKYL-C-NITRO-1,2,4-TRIAZOLE: QUANTUM-CHEMICAL STUDIES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantum chemical study of the tautomerism, geometry, and electronic structure of 1,2,3- and 1,2,4-triazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 14. Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

An In-depth Technical Guide to the Stability and Reactivity of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The 1,2,3-triazole core, famously accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, imparts significant chemical stability and unique electronic properties to molecules.[1][2][3] This guide offers an in-depth exploration of the stability and reactivity profile of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile scaffold in their synthetic endeavors. We will delve into its structural attributes, stability under various conditions, and the key transformations that enable its derivatization into a vast array of functional molecules.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its constituent functional groups: the aromatic 1,2,3-triazole ring, the reactive ester moiety, and the acidic N-H proton. The triazole ring itself is a stable aromatic system, resistant to many common oxidative, reductive, and hydrolytic conditions.[1] The molecule exists in tautomeric forms, primarily the 1H and 2H isomers, which can influence its reactivity, particularly in N-substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₂ | [][5][6] |

| Molecular Weight | 141.13 g/mol | [][5][6] |

| CAS Number | 40594-98-7 | [][5][6] |

| Boiling Point | 284.7°C at 760 mmHg | [] |

| Density | 1.299 g/cm³ | [] |

| Appearance | Solid | [6] |

| SMILES | CCOC(=O)C1=NNN=C1 | [] |

| InChI Key | BMGCDMZWMQQHMI-UHFFFAOYSA-N |[][6] |

Stability Profile

A thorough understanding of a reagent's stability is paramount for designing robust and reproducible synthetic protocols.

Thermal Stability

The 1,2,3-triazole nucleus is known for its exceptional thermal stability, a property conferred by its aromaticity.[7] this compound exhibits a high boiling point of 284.7°C, indicating it can withstand elevated reaction temperatures without significant decomposition.[] This thermal robustness allows for a broad operational window in terms of reaction conditions.

pH Stability and Chemical Compatibility

The molecule's stability is highly dependent on the pH of the medium due to the presence of the hydrolyzable ester group.

-

Acidic Conditions: Under strong acidic conditions, the ethyl ester can undergo hydrolysis to yield the corresponding 1H-1,2,3-triazole-4-carboxylic acid.[8] This reaction is typically slower than base-catalyzed hydrolysis but can be driven to completion with heat.

-

Basic Conditions: The ester is susceptible to saponification under basic conditions (e.g., using NaOH or KOH), which efficiently converts it to the carboxylate salt.[8] This is a common and high-yielding transformation used to unmask the carboxylic acid for further functionalization.

-

Reagent Compatibility: The triazole ring is generally inert to mild oxidizing and reducing agents. However, the ester functional group is susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (NaBH₄) may also reduce the ester, although the reaction can be sluggish.[9] The compound is generally compatible with acids, acid anhydrides, and acid chlorides, though these may react with the N-H group under certain conditions.[10]

Reactivity and Synthetic Transformations

The synthetic utility of this compound lies in the selective reactivity of its three primary functional sites: the triazole N-H, the C4-ester, and the triazole ring itself.

Reactions at the Triazole N-H: N-Substitution

The proton on the triazole nitrogen is acidic and can be readily removed by a variety of bases (e.g., K₂CO₃, NaH, DBU). The resulting triazolide anion is a potent nucleophile that can react with electrophiles such as alkyl or aryl halides to generate N-substituted triazoles. This reaction is fundamental for elaborating the triazole core but often yields a mixture of N1 and N2 isomers, the ratio of which depends on the substrate, electrophile, and reaction conditions.

Reactions of the C4-Ester Group

The ethyl ester at the C4 position is the most versatile handle for synthetic diversification.

-

Hydrolysis/Saponification: As previously mentioned, the ester is readily hydrolyzed to 1H-1,2,3-triazole-4-carboxylic acid.[8] This acid is a critical intermediate for a multitude of subsequent reactions.

-

Amidation: The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form 1H-1,2,3-triazole-4-carboxamides. These amides are prevalent motifs in pharmacologically active compounds.[11]

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (1H-1,2,3-triazol-4-yl)methanol, using potent reducing agents like LiAlH₄. This alcohol can then be used in further synthetic transformations, such as etherification or oxidation.

Decarboxylation

While the triazole ring itself is stable, 1,2,3-triazole-4-carboxylic acids (derived from the hydrolysis of the title ester) can undergo decarboxylation when heated, particularly at high temperatures (e.g., >175°C), to yield the parent 1H-1,2,3-triazole.[8]

Core Synthetic Pathway

The premier method for synthesizing the 1,4-disubstituted 1,2,3-triazole scaffold is the Huisgen 1,3-dipolar cycloaddition. This compound is typically synthesized via the copper(I)-catalyzed reaction between ethyl propiolate and an azide source, such as sodium azide or trimethylsilyl azide (TMSN₃).[1][12][13] This reaction is highly efficient, regioselective for the 1,4-isomer, and tolerant of a wide range of functional groups, embodying the principles of "click chemistry".

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. ijsr.net [ijsr.net]

- 8. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Ethyl 1H-1,2,3-triazole-4-carboxylate in Click Chemistry

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of Triazoles in Modern Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation.[1][2] Its prevalence is largely due to the advent of "click chemistry," a concept introduced by K.B. Sharpless, which prioritizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[3] At the heart of click chemistry lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and regioselectivity.[4][5]

This guide focuses on a key building block in the CuAAC reaction: ethyl 1H-1,2,3-triazole-4-carboxylate . This compound is not the product of a click reaction itself, but rather a versatile synthon that can be readily prepared and subsequently elaborated. The ester functionality at the 4-position provides a convenient handle for further chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including novel drug candidates and functional materials.[6][7] The structural versatility and favorable pharmacokinetic properties of 1,2,3-triazole-4-carboxamide derivatives, which can be derived from the corresponding ethyl ester, position them as promising candidates for anticancer drug discovery.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols for the synthesis of a model 1,4-disubstituted triazole using ethyl propiolate (a precursor to the title compound's core structure) and delves into the mechanistic underpinnings of the CuAAC reaction, offering field-proven insights to ensure successful and reproducible outcomes.

The Engine of Click Chemistry: Understanding the CuAAC Mechanism

The CuAAC reaction represents a massive rate acceleration—up to 10⁸-fold—compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[8] The thermal reaction often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version proceeds smoothly at room temperature to exclusively yield the 1,4-disubstituted product.[8][9]

While initial hypotheses suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[10][11][12] This mechanism better explains the reaction's high efficiency and fidelity.[10]

The key steps in the widely accepted dinuclear copper-mediated mechanism are:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate.[12] A second Cu(I) ion can then coordinate to form a dinuclear copper acetylide complex.[8]

-

Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear acetylide complex.

-

Cycloaddition: This is the rate-determining step, involving the formation of a six-membered copper metallacycle.[8] The second copper atom is believed to act as a stabilizing donor ligand.[8]

-

Ring Contraction and Protonation: The metallacycle rearranges and undergoes protonation to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper catalyst.

This intricate dance of copper ions and reactants is what makes the CuAAC reaction so robust and reliable. The use of ligands can further enhance the reaction by stabilizing the Cu(I) oxidation state and preventing catalyst deactivation.[11][13]

Visualizing the CuAAC Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for a CuAAC reaction.

Caption: A generalized workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a model 1,4-disubstituted 1,2,3-triazole, ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, via a CuAAC reaction.

Protocol 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from a general procedure for copper-on-carbon catalyzed click chemistry in water.[14]

Materials:

-

Phenyl azide

-

Ethyl propiolate

-

Copper(I) iodide (CuI) on carbon catalyst

-

Water (deionized or distilled)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Reaction tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a reaction tube, combine phenyl azide (1.2 equivalents), ethyl propiolate (1.0 equivalent), and CuI on carbon catalyst (0.005 equivalents).

-

Solvent Addition: Add 5 mL of water to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, extract the product with diethyl ether (3 x 10 mL).

-

Separate the Cu on carbon catalyst by filtration.

-

Combine the organic layers.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.[14]

Expected Yield: A yield of 73% has been reported for this reaction.[14]

Protocol 2: In Situ Generation of the Copper(I) Catalyst

An alternative and widely used method involves the in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.[4][15] This approach is often more convenient as Cu(II) salts are more stable and less expensive than Cu(I) salts.

Materials:

-

Azide (e.g., benzyl azide)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol or DMSO)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide in the chosen solvent.

-

Prepare a stock solution of the alkyne in the chosen solvent.

-

Prepare a stock solution of CuSO₄·5H₂O in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a reaction vessel, combine the azide and alkyne solutions.

-

Catalyst Addition: Add the CuSO₄ solution to the reaction mixture.

-

Initiation: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction. A color change is often observed as Cu(II) is reduced to Cu(I).

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow a similar extraction and purification procedure as described in Protocol 1.

Quantitative Data and Characterization

The successful synthesis of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be confirmed by various analytical techniques.

| Analytical Data | Reported Values[14] |

| Appearance | White solid |

| Yield | 73% |

| Melting Point | 75–77 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (s, 1H), 7.74–7.76 (m, 3H), 7.46–7.58 (m, 3H), 4.43–4.5 (q, J = 9.33 Hz, 2H), 1.41–1.45 (t, J = 8.00 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 141 (CO), 136.5 (Ctriazolic), 130.1 (CHtriazolic), 129.6 (2CHar), 125.6 (2CHar), 120.9 (Car), 61.6 (CH₂), 31.1 (CH₃) |

| HRMS (FAB⁺) m/z | Calculated for C₁₁H₁₂N₃O₂: 218.0929; Found: 218.0924 |

Field-Proven Insights and Troubleshooting

As a Senior Application Scientist, I have observed several key factors that can influence the success of CuAAC reactions:

-

Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[15] While the use of excess sodium ascorbate helps to mitigate this, it is good practice to cap reaction vessels to minimize oxygen exposure.[16] For highly sensitive substrates, degassing the solvents can be beneficial.

-

Ligand Choice: While not always strictly necessary, the addition of a Cu(I)-stabilizing ligand can significantly accelerate the reaction and prevent catalyst deactivation.[13][15] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used ligands that improve the reliability of the reaction, especially in biological applications.[15][17]

-

Solvent System: The CuAAC reaction is remarkably robust and can be performed in a wide range of solvents, including aqueous mixtures.[11] The choice of solvent is often dictated by the solubility of the reactants. Mixtures of water with organic co-solvents like t-butanol, DMSO, or DMF are frequently employed.

-

Purity of Reagents: The purity of the azide and alkyne starting materials is crucial for obtaining high yields and clean reaction profiles. Impurities can sometimes interfere with the catalyst or lead to the formation of side products.

-

Catalyst Loading: The catalyst loading can be varied, but typically ranges from 0.1 to 5 mol%. For large-scale reactions, optimizing the catalyst loading can be economically advantageous.

Conclusion: A Versatile Tool for Chemical Innovation

This compound and its derivatives are valuable building blocks in the ever-expanding field of click chemistry. The CuAAC reaction provides a highly efficient and reliable method for their synthesis, opening up avenues for the creation of novel molecules with diverse applications in drug discovery, materials science, and beyond.[18][19] By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can harness the power of click chemistry to accelerate their scientific endeavors. The structural and functional versatility of 1,2,3-triazoles ensures their continued importance as a cornerstone of modern chemical synthesis.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdhv.ca [mdhv.ca]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Application Notes and Protocols for the Synthesis and Anticancer Screening of Ethyl 1H-1,2,3-Triazole-4-carboxylate Derivatives

Introduction: The Prominence of 1,2,3-Triazoles in Oncology Research

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutic agents.[1] Its unique combination of features—high chemical stability, hydrogen bonding capability, and dipole character—allows it to act as a bioisostere for various functional groups, enhancing molecular interactions with biological targets.[2] In the field of oncology, derivatives of the 1,2,3-triazole core have demonstrated a wide spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in various cancer cell lines.[3][4][5][6]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a key class of these compounds: N-substituted ethyl 1H-1,2,3-triazole-4-carboxylate derivatives. We will detail the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," followed by standardized protocols for evaluating the anticancer potential of the synthesized compounds using established in vitro cytotoxicity and apoptosis assays.

Part 1: Synthesis of this compound Derivatives via CuAAC

The CuAAC reaction is the method of choice for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[2][7] The reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, catalyzed by a copper(I) species.

Causality Behind Experimental Choices:

-

Catalyst System: We utilize a combination of copper(II) sulfate (CuSO₄) and a reducing agent, sodium ascorbate. This is a highly convenient and reliable method for generating the active Cu(I) catalyst in situ.[3][7] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state and helps to prevent oxidative homocoupling of the alkyne, a common side reaction.[8]

-

Ligands: While not always necessary for simple syntheses, the addition of a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended, especially in biological or aqueous settings. The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and can accelerate the reaction.[7][9][10]

-

Solvent System: A common solvent system is a mixture of t-butanol and water or DMSO and water. This ensures the solubility of both the organic precursors and the inorganic copper catalyst system.

Workflow for Synthesis

References

- 1. scispace.com [scispace.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Na-Ascorbate [baseclick.eu]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for the Utilization of Ethyl 1H-1,2,3-Triazole-4-carboxylate in Antifungal Drug Design

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold in Mycology

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action and improved therapeutic profiles. Within the landscape of medicinal chemistry, the 1,2,3-triazole nucleus has garnered significant attention as a privileged scaffold in the design of innovative therapeutic agents.[1][2] Unlike its more extensively studied 1,2,4-triazole counterpart, which is the cornerstone of blockbuster drugs like fluconazole and itraconazole, the 1,2,3-triazole isomer offers a unique vectoral orientation of its nitrogen atoms, providing a distinct steric and electronic profile for molecular interactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of ethyl 1H-1,2,3-triazole-4-carboxylate as a versatile starting material for the synthesis of next-generation antifungal candidates.

The rationale for focusing on this particular scaffold is threefold:

-